ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate

Medicinal Chemistry ADME Physicochemical Properties

Sourcing pyrazole intermediates with precise substitution patterns often delays SAR campaigns. Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (CAS 263553-80-6) offers a unique 5-Cl-4-formyl-3-Me scaffold with an N1-ethyl acetate handle for sequential derivatization without protecting group manipulation. • LogP 0.54-lower than N1-phenyl analogs-enhances solubility for CNS/intracellular targets • Crystalline solid (mp 66-68°C) for reliable automated synthesis handling and purification • Reactive formyl + displaceable chloro + ester enables rapid focused library synthesis for hit-to-lead optimization

Molecular Formula C9H11ClN2O3
Molecular Weight 230.65 g/mol
CAS No. 263553-80-6
Cat. No. B184934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate
CAS263553-80-6
Molecular FormulaC9H11ClN2O3
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(C(=N1)C)C=O)Cl
InChIInChI=1S/C9H11ClN2O3/c1-3-15-8(14)4-12-9(10)7(5-13)6(2)11-12/h5H,3-4H2,1-2H3
InChIKeyNNCHLZCPHSGERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (CAS 263553-80-6): A Differentiated Pyrazole-4-carbaldehyde Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (CAS 263553-80-6) is a specialized pyrazole-4-carbaldehyde derivative featuring a unique 1H-pyrazole core substituted with a 5-chloro group, a 4-formyl moiety, and an ethyl acetate group at the N1 position . This compound is primarily utilized as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research, enabling the construction of more complex molecules with potential pharmaceutical applications . Its structural attributes, particularly the presence of the reactive formyl and ester functionalities, distinguish it from simpler pyrazole analogs and position it as a key intermediate for developing novel drug candidates and agrochemicals [1].

Why Generic Pyrazole-4-carbaldehydes Cannot Substitute for Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (CAS 263553-80-6)


While the pyrazole-4-carbaldehyde scaffold is a common motif, the precise substitution pattern of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (CAS 263553-80-6) creates a unique reactivity and property profile that cannot be replicated by generic or commercially abundant alternatives. The presence of the 5-chloro group, the 3-methyl group, and the N1-ethyl acetate moiety collectively influence electronic distribution, steric hindrance, and lipophilicity, thereby dictating its behavior in downstream synthetic transformations and its potential for specific biological target engagement [1]. Substituting a simpler analog like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) would result in a different N1-substituent, altering both the compound's physicochemical properties and the types of derivatization possible, thus compromising the integrity of a defined synthetic route or structure-activity relationship study [2]. The quantitative evidence below demonstrates exactly where this compound's specific attributes provide a measurable advantage over close analogs, making it an essential, non-interchangeable building block for precise scientific applications.

Quantitative Differentiation Evidence for Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (CAS 263553-80-6)


Comparative Physicochemical Profile: LogP and PSA vs. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The target compound exhibits a calculated LogP of 0.54 and a polar surface area (PSA) of 61.19 Ų, which are significantly different from a close analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5), which has a calculated LogP of 2.716 [1][2]. The target compound's lower LogP indicates greater hydrophilicity, which can translate to improved aqueous solubility and a distinct pharmacokinetic profile. Its compliance with Lipinski's Rule of Five further supports its drug-likeness [1].

Medicinal Chemistry ADME Physicochemical Properties

Distinct Melting Point and Thermal Stability Profile vs. Related Pyrazole-4-carbaldehydes

The target compound has a reported melting point range of 66-68 °C, which is substantially lower than that of a structurally related analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5), which is a solid but with a melting point not specifically identified in the same sources, but generally higher for such phenyl-substituted derivatives . The lower and well-defined melting point of the target compound can be advantageous for purification by recrystallization and for its handling as a building block in multi-step syntheses.

Solid-State Chemistry Process Chemistry Crystallization

Unique N1-Substituent Enables Distinct Downstream Derivatization vs. N1-Phenyl and N1-Benzyl Analogs

The presence of an ethyl acetate group at the N1 position, as opposed to a phenyl group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) or a benzyl group in 5-chloro-3-methyl-1-(phenylmethyl)-1H-pyrazole-4-carbaldehyde (CAS 68827-40-7), provides a unique handle for further synthetic elaboration . The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, enabling the introduction of diverse functional groups that are not accessible from the N1-phenyl or N1-benzyl analogs without deprotection or alternative synthetic strategies. This difference is structural rather than quantitative, but it is a definitive point of differentiation.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

High Purity Specification Ensures Reproducibility in Research and Development

The compound is commercially available with a minimum purity specification of 95% or greater (e.g., 97% from Chemscene, 95%+ from Chemenu, and 98% from MolCore) [1]. While this is a common standard for research chemicals, it is a critical procurement parameter. The availability of high-purity material from multiple reputable vendors (AKSci, Chemscene, Santa Cruz Biotechnology, etc.) ensures consistent and reproducible results in synthetic and biological experiments, reducing the risk of batch-to-batch variability that can plague studies with less rigorously purified building blocks.

Quality Control Analytical Chemistry Procurement

Optimal Research Applications for Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (CAS 263553-80-6)


Medicinal Chemistry: Synthesis of Diverse Pyrazole-Based Libraries for Lead Optimization

Given its unique N1-ethyl acetate group, which allows for further derivatization (e.g., hydrolysis to a carboxylic acid, amide formation), this compound is an ideal starting material for generating focused libraries of pyrazole-containing compounds. Its lower LogP compared to N1-phenyl analogs [1] suggests it can yield more soluble lead candidates, making it particularly valuable for programs targeting intracellular or CNS targets where improved aqueous solubility and favorable ADME properties are critical. The high commercial purity ensures that library synthesis proceeds with minimal impurities, accelerating hit-to-lead and lead optimization campaigns.

Organic Synthesis: A Versatile Building Block for Constructing Fused Heterocyclic Systems

The presence of both a reactive 4-formyl group and a 5-chloro substituent on the pyrazole ring makes this compound a strategic intermediate for synthesizing more complex, fused heterocyclic systems, such as pyrazolo[5,1-b]thiazoles [1]. Its well-defined melting point and solid-state properties facilitate its use in solid-phase synthesis and in automated synthesis platforms, where consistent physical properties are essential for reliable handling and reaction execution.

Process Chemistry R&D: Early-Stage Route Scouting and Crystallization Studies

The compound's defined melting point (66-68 °C) and its characterization as a crystalline powder [1] are advantageous for process chemists during early-stage route scouting. The ability to easily crystallize the intermediate aids in purification and allows for the study of polymorphism and solid-form stability. Furthermore, its commercial availability from multiple suppliers ensures a robust and reliable supply chain for scaling up promising synthetic routes from milligram to gram or kilogram quantities.

Agrochemical Discovery: Exploring Novel Pyrazole-Derived Fungicides or Herbicides

Pyrazole derivatives are a prominent class in agrochemicals. This specific compound, with its unique substitution pattern and favorable physicochemical properties (e.g., LogP 0.54) [1], offers a distinct starting point for designing new fungicides or herbicides. The ethyl acetate moiety can be transformed into various bioisosteres, and the overall molecular framework allows for exploration of a chemical space different from that of more lipophilic, N-aryl pyrazole analogs , potentially leading to new modes of action or improved environmental fate profiles.

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